molecular formula C13H9FO4S B6406513 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261938-04-8

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6406513
CAS RN: 1261938-04-8
M. Wt: 280.27 g/mol
InChI Key: UKEISSZDJFPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% (2F4MCTB), is a versatile reagent used in the synthesis of various compounds for applications in the pharmaceutical, biotechnology, and materials science industries. It is a highly reactive compound and has a wide range of uses due to its unique properties. 2F4MCTB is a highly selective reagent with a low toxicity profile, making it suitable for use in laboratory experiments.

Scientific Research Applications

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to synthesize small molecules and peptides, as well as to study the structure and properties of proteins. In addition, 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been used to study the mechanism of action of drugs and to develop new drug candidates.

Mechanism of Action

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% functions as an inhibitor of cytochrome P450 enzymes. It binds to the heme group of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the mechanism of action of drugs, as well as to develop new drug candidates.
Biochemical and Physiological Effects
2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been shown to have a low toxicity profile in laboratory experiments. It has also been shown to be non-mutagenic, non-carcinogenic, and non-teratogenic. In addition, it has been demonstrated to be non-toxic to mammalian cells and non-irritating to skin and mucous membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in laboratory experiments include its high selectivity and low toxicity profile. Additionally, it is a highly reactive compound, which makes it suitable for use in a variety of synthetic reactions. However, the use of 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in laboratory experiments is limited by its high cost and the difficulty of obtaining it in pure form.

Future Directions

There are numerous potential future directions for the use of 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in scientific research. It could be used to develop new drug candidates, as well as to study the mechanism of action of existing drugs. Additionally, it could be used to synthesize new compounds for use in materials science and biotechnology. Finally, it could be used to study the structure and properties of proteins and other biomolecules.

Synthesis Methods

2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with 5-(methoxycarbonyl)thiophen-3-yl bromide in the presence of a base. This reaction forms the 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% ester. The second step involves the hydrolysis of the ester, which results in the formation of 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%.

properties

IUPAC Name

2-fluoro-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEISSZDJFPESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690990
Record name 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-04-8
Record name 2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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